

An In-depth Technical Guide to 4-Iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodo-2-methoxypyridine**

Cat. No.: **B1316693**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Iodo-2-methoxypyridine**, a key intermediate in organic and medicinal chemistry. The document details its physicochemical properties, a validated synthesis protocol, and its primary applications in the synthesis of complex molecules.

Core Quantitative Data

The fundamental properties of **4-Iodo-2-methoxypyridine** are summarized in the table below, offering a clear comparison of its key quantitative attributes.

Property	Value	Reference
Molecular Weight	235.02 g/mol	[1]
Molecular Formula	C ₆ H ₆ INO	[1]
Monoisotopic Mass	234.94942 Da	[2]
Density	1.825±0.06 g/cm ³ (Predicted)	[3]
Boiling Point	106 °C (at 15 Torr)	[3]
pKa	2.02±0.10 (Predicted)	[3]
Appearance	Colorless to light yellow liquid	[3]
InChIKey	JWIBTPMTSDSVQR-UHFFFAOYSA-N	[4]

Synthesis of 4-Iodo-2-methoxypyridine: An Experimental Protocol

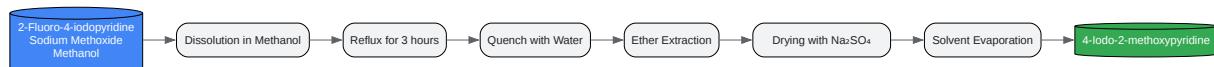
The following section details a common and effective method for the synthesis of **4-Iodo-2-methoxypyridine**, starting from 2-fluoro-4-iodopyridine. This protocol is intended for researchers with appropriate laboratory training and facilities.

Materials and Equipment:

- Crude 2-fluoro-4-iodopyridine
- Methanol (MeOH)
- Sodium methoxide (NaOMe)
- Water (H₂O)
- Ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask

- Reflux condenser
- Stirring apparatus
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

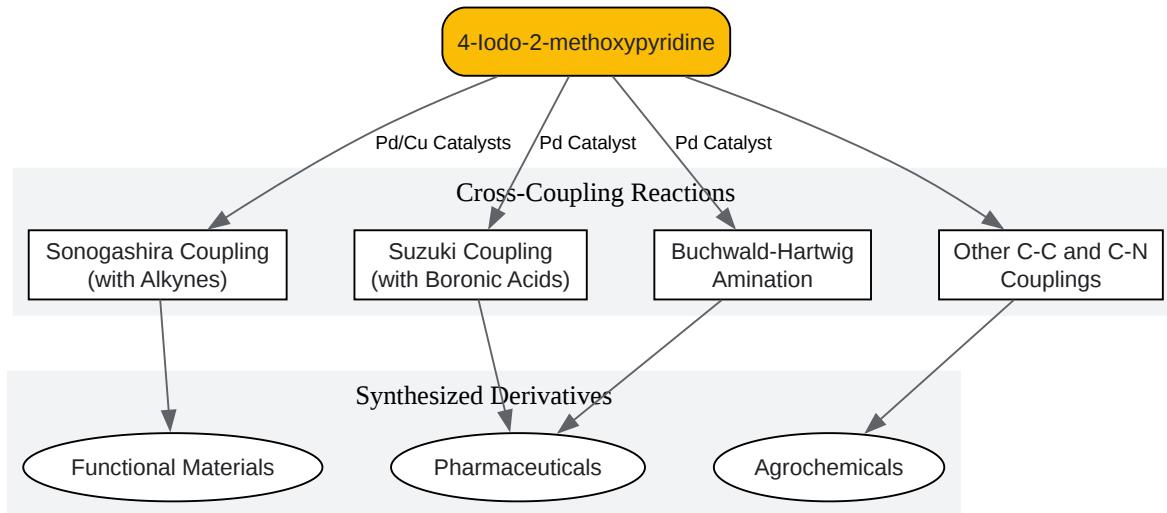

- Dissolution: In a 500 mL round-bottom flask, dissolve 59.4 g (253 mmol) of crude 2-fluoro-4-iodopyridine in methanol with stirring until the solid is completely dissolved.[5]
- Reaction: To the solution, add 21.5 g (398 mmol) of sodium methoxide.[5]
- Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[5]
- Quenching: After the reaction is complete, cool the mixture and add 300 mL of water to quench the reaction.[5]
- Extraction: Remove the methanol by distillation under reduced pressure. Extract the aqueous mixture with ether.[5]
- Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.[5]
- Solvent Removal: Remove the ether by reduced pressure distillation to yield the crude product, **4-iodo-2-methoxypyridine**. A crude yield of approximately 91% (56.7 g) can be expected.[5]
- Confirmation: The structure of the product can be confirmed by ¹H-NMR spectroscopy.[5]

Applications in Organic Synthesis

4-Iodo-2-methoxypyridine is a valuable building block in organic synthesis, primarily serving as a precursor for introducing the 2-methoxypyridin-4-yl moiety into more complex molecules. The high reactivity of the iodine atom at the 4-position makes it an ideal substrate for various metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted pyridines. These derivatives are of significant interest in medicinal chemistry and materials science.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **4-Iodo-2-methoxypyridine**.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Iodo-2-methoxypyridine**.

Logical Relationship of Applications

The diagram below outlines the role of **4-Iodo-2-methoxypyridine** as a key intermediate in the synthesis of more complex molecules through various cross-coupling reactions.

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. PubChemLite - 4-iodo-2-methoxypyridine (C₆H₆INO) [pubchemlite.lcsb.uni.lu]
- 3. 4-IODO-2-METHOXYPYRIDINE | 98197-72-9 [amp.chemicalbook.com]
- 4. 4-Iodo-2-Methoxypyridine | CymitQuimica [cymitquimica.com]
- 5. 4-IODO-2-METHOXYPYRIDINE | 98197-72-9 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Iodo-2-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1316693#4-iodo-2-methoxypyridine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com